(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine
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Overview
Description
(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine is a chemical compound with the molecular formula C16H23N and a molecular weight of 229.36 g/mol. This compound is characterized by the presence of a cyclohexene ring and a methylbenzyl group attached to an amine functional group. It is used primarily in research and experimental applications.
Preparation Methods
The synthesis of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine typically involves the reaction of 2-cyclohexen-1-yl ethylamine with 2-methylbenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a suitable base, forming new substituted amines.
Scientific Research Applications
(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
(2-Cyclohex-1-EN-1-ylethyl)(2-methylbenzyl)amine can be compared with similar compounds such as:
(2-Cyclohex-1-EN-1-ylethyl)amine: Lacks the methylbenzyl group, resulting in different chemical and biological properties.
(2-Methylbenzyl)amine: Lacks the cyclohexene ring, leading to variations in reactivity and applications.
N-Benzyl-N-(2-cyclohex-1-en-1-ylethyl)amine hydrochloride: A hydrochloride salt form of the compound, which may exhibit different solubility and stability characteristics.
This compound’s unique structure, combining a cyclohexene ring and a methylbenzyl group, distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(2-methylphenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-14-7-5-6-10-16(14)13-17-12-11-15-8-3-2-4-9-15/h5-8,10,17H,2-4,9,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVQHCJYCVPPKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCC2=CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365149 |
Source
|
Record name | 2-(Cyclohex-1-en-1-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356531-13-0 |
Source
|
Record name | 2-(Cyclohex-1-en-1-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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